molecular formula C17H15NO2S B4580721 3-[2-oxo-2-(2-thienyl)ethylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

3-[2-oxo-2-(2-thienyl)ethylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No. B4580721
M. Wt: 297.4 g/mol
InChI Key: SAAJSYKVXCIASO-QBFSEMIESA-N
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Description

This compound belongs to a class of organic molecules that exhibit significant chemical versatility and potential for various applications in materials science, pharmaceuticals, and organic electronics. Its structure incorporates both indole and thiophene moieties, which are known for their interesting electronic and optical properties.

Synthesis Analysis

The synthesis of structurally related compounds often involves the condensation of indol-2(3H)-ones with various aldehydes and ketones in the presence of catalysts or under specific reaction conditions to introduce ethylidene or propylidene groups. An example includes the synthesis of 2-ethoxycarbonyloxy-3-ethynylindoles from indol-2(3H)-one derivatives through reactions with ethyl chloroformate and triethylamine, yielding ethy 3-(ethynyl)-2-(ethoxy-carbonyloxy)indole-1-carboxylates and some dimeric derivatives (Beccalli et al., 1994).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction, demonstrating diverse substituent effects on the core indole or thiophene structures. Such analyses provide insights into the stereochemistry, molecular conformations, and potential intermolecular interactions, critical for understanding the compound's reactivity and properties (Spencer et al., 2010).

Chemical Reactions and Properties

Chemical transformations involving this compound can include nucleophilic attacks, electrophilic additions, and cycloaddition reactions, reflecting its rich electronic structure. The reactivity is significantly influenced by the electron-donating or withdrawing nature of the substituents on the thiophene and indole rings. For instance, the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate to key chiral intermediates showcases the compound's versatility in synthetic chemistry (Ren et al., 2019).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystallinity, are crucial for practical applications. These properties are determined by the compound's molecular structure, specifically the arrangement of functional groups and overall molecular geometry. Studies on related compounds have utilized spectroscopic and diffractometric techniques to characterize polymorphic forms, which can have significant implications for the compound's physical behavior and stability (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties of such compounds, including acidity, basicity, reactivity towards various reagents, and photochemical behavior, are of great interest. These properties are influenced by the electronic nature of the indole and thiophene rings and can be exploited in synthetic strategies for the preparation of complex molecules. For example, the photochromic behavior of thienyl compounds underlines the potential of utilizing such structures in advanced materials and organic electronics (Glaze et al., 1985).

Scientific Research Applications

Synthesis and Chemical Reactions

Research has delved into the synthesis and chemical transformations of related indole and thiophene derivatives, offering foundational knowledge for manipulating this chemical structure for various applications. For instance, studies have demonstrated methods for creating 2-Etboxycarbonyloxy-3-ethynylindoles from indol-2(3H)-ones, showcasing the versatility of indole derivatives in organic synthesis (Beccalli et al., 1994). Additionally, the solid-state structures of a series of seven substituted 3-methylidene-1H-indol-2(3H)-one derivatives were determined, highlighting the importance of structural analysis in understanding the properties of these compounds (Spencer et al., 2010).

Catalytic Applications

Catalysis is another area of interest, with research into L-proline-catalyzed reactions for synthesizing highly substituted thienothiopyrans, which are significant for their potential use in chemical synthesis and material science (Indumathi & Perumal, 2010).

Bioreduction and Enantioselective Synthesis

Bioreduction processes utilizing enzymes have been explored for producing chiral intermediates, essential for pharmaceutical applications. For example, the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate for synthesizing key intermediates used in antidepressant drugs demonstrates the intersection of chemical synthesis and biotechnology (Ren et al., 2019).

Material Science and Polymer Applications

In material science, the synthesis and characterization of conducting polymers and chromophores based on thienyl derivatives underscore their potential in electronic and photovoltaic applications. Investigations into electrochromic conducting polymers through the polymerization of related monomers reveal insights into the development of advanced materials for electronic devices (Sotzing et al., 1996).

properties

IUPAC Name

(3Z)-3-(2-oxo-2-thiophen-2-ylethylidene)-1-propylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-2-9-18-14-7-4-3-6-12(14)13(17(18)20)11-15(19)16-8-5-10-21-16/h3-8,10-11H,2,9H2,1H3/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAJSYKVXCIASO-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=CC(=O)C3=CC=CS3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/C(=O)C3=CC=CS3)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-oxo-2-(2-thienyl)ethylidene]-1-propyl-1,3-dihydro-2H-indol-2-one
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3-[2-oxo-2-(2-thienyl)ethylidene]-1-propyl-1,3-dihydro-2H-indol-2-one
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3-[2-oxo-2-(2-thienyl)ethylidene]-1-propyl-1,3-dihydro-2H-indol-2-one
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3-[2-oxo-2-(2-thienyl)ethylidene]-1-propyl-1,3-dihydro-2H-indol-2-one
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3-[2-oxo-2-(2-thienyl)ethylidene]-1-propyl-1,3-dihydro-2H-indol-2-one
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3-[2-oxo-2-(2-thienyl)ethylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

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